![molecular formula C22H16FN7O2 B3019459 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-05-4](/img/structure/B3019459.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine . The reaction conditions employed are critical for the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques such as IR, NMR, and MS . The IR spectrum shows characteristic absorption bands for NH2 stretching, CH aromatic stretching, and C=N, C=C aromatic stretching . The 1H NMR spectrum shows signals corresponding to the CH3 group, ArH, and NH2 .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against 60 human tumor cell lines by NCI (USA) . It showed potent anti-proliferative activity against OVCAR-4 cell line with IC50 = 1.74 µM . It also exhibited promising potent anticancer activity against ACHN cell line with IC50 value 5.53 µM, representing 2.2-fold more potency than Erlotinib .Physical And Chemical Properties Analysis
The compound has a melting point of >300°C . The MS spectrum shows a molecular ion peak at m/z 258, confirming the molecular weight of the compound .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated promising antiviral properties. Researchers have synthesized related indole-based compounds and evaluated their efficacy against influenza A and Coxsackie B4 viruses . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, while 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide displayed anti-inflammatory effects along with low ulcerogenic indices .
Antitubercular Activity
Given the urgent need for new antitubercular agents, exploring our compound’s potential in this field is crucial. Indole derivatives have shown promise against Mycobacterium tuberculosis, and our compound’s unique structure warrants further investigation.
Mechanism of Action
Target of Action
Similar compounds have shown antiviral activity , suggesting that the compound may interact with viral proteins or enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antiviral compounds , it may inhibit the function of viral proteins or enzymes, preventing the virus from replicating within host cells
Biochemical Pathways
Given its potential antiviral activity , it may interfere with the viral replication pathway, disrupting the life cycle of the virus
Result of Action
If it does exhibit antiviral activity , it may prevent viral replication within host cells, thereby reducing viral load and alleviating symptoms
Future Directions
The compound has shown promising results in preclinical studies, particularly in its anticancer activity . Future research could focus on further optimizing the structure of the compound to enhance its potency and selectivity. Additionally, in vivo studies and clinical trials would be necessary to evaluate the compound’s efficacy and safety in a biological system.
properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN7O2/c1-13-11-18(25-20(31)14-5-3-2-4-6-14)30(28-13)22-26-19-17(21(32)27-22)12-24-29(19)16-9-7-15(23)8-10-16/h2-12H,1H3,(H,25,31)(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSKOVVSOTGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.